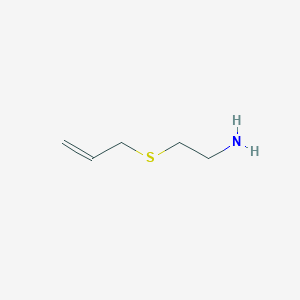

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine, also known as 2-(allylsulfanyl)ethanamine hydrochloride, is a chemical compound with the CAS Number: 1221726-24-4 . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular formula of this compound is C5H11NS . The InChI code is 1S/C5H11NS.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H . This indicates that the molecule consists of a two-carbon ethanamine group attached to a sulfur atom, which is further connected to a prop-2-en-1-yl group.Scientific Research Applications

Novel Synthesis Methods

A study by Merkul and Müller (2006) introduces a novel consecutive three-component synthesis of oxazoles starting from propargyl amine, showcasing an innovative method in organic chemistry that leverages 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine for the synthesis of complex heterocyclic compounds. This method is based on an amidation-coupling-cycloisomerization (ACCI) sequence, highlighting its potential in creating pharmacologically relevant structures (Merkul & Müller, 2006).

Corrosion Inhibition Studies

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on several thiazole and thiadiazole derivatives, including this compound, to predict their corrosion inhibition performances on iron. This research demonstrates the compound's potential in developing new materials for protecting metals against corrosion, a critical aspect in extending the life of infrastructure and machinery (Kaya et al., 2016).

Material Science and Polymer Research

In the field of material science and polymer research, Ferruti et al. (2000) explored the use of poly(amido-amine)s carrying functional groups derived from this compound. Their study focused on the correlation between physicochemical and biological properties of these polymers, showing their potential as endosomolytic agents. This research opens new avenues for developing biomedical materials with enhanced cellular interaction properties (Ferruti et al., 2000).

Catalysis and Organic Transformations

Anjanappa et al. (2008) highlighted the application of 2-(Trimethylsilyl)ethanesulfonyl amide, a derivative of this compound, in the palladium-catalyzed amination of aryl halides. This study underscores the compound's relevance in facilitating the synthesis of anilines and related functional groups, crucial intermediates in pharmaceutical manufacturing (Anjanappa et al., 2008).

Hydrogen Transfer Reactions

Alonso, Riente, and Yus (2011) discussed the use of nickel nanoparticles in hydrogen transfer reactions, where this compound could serve as a potential substrate. Their findings reveal the compound's utility in environmentally friendly reduction reactions, presenting a safer alternative to traditional reduction methods involving hazardous materials (Alonso, Riente, & Yus, 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

2-prop-2-enylsulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-2-4-7-5-3-6/h2H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWBFUNZJZFKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)

![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)

![(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)

![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)

![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)

![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)

![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)